1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is a synthetic compound with the chemical formula and a molecular weight of approximately 320.6 g/mol. It is characterized by a trichloro substituent on the propanol backbone and a methoxyquinoline moiety, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is identified by the CAS number 5443-15-2 and has been studied for its chemical reactivity and biological activity .
These reactions are significant for modifying the compound for specific applications or improving its pharmacological properties .
Research indicates that 1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. The quinoline structure is often associated with various biological activities, including antitumor effects, making this compound of interest in medicinal chemistry. Specific studies have demonstrated its efficacy against certain bacterial strains and its potential role in inhibiting cancer cell proliferation .
The synthesis of 1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol typically involves multi-step organic reactions:
These methods allow for the tailored synthesis of the compound with desired purity and yield .
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol has several applications:
The versatility of this compound makes it valuable in both research and industrial applications .
Interaction studies involving 1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol focus on its biological interactions with enzymes or receptors. Preliminary studies suggest that it may interact with specific protein targets related to inflammation and microbial resistance. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .
Several compounds share structural characteristics with 1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Methoxyquinoline | Contains a methoxy-substituted quinoline | Known for antitumor activity |
| 2-Chloroethanol | Simple chlorinated alcohol | Used as an intermediate in organic synthesis |
| 4-Chloroaniline | Aromatic amine with chlorine substitution | Commonly used in dye manufacturing |
| Triclosan | Chlorinated aromatic compound | Widely used as an antimicrobial agent |
The uniqueness of 1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol lies in its combination of a trichloro group with a quinoline structure, which enhances its biological activity compared to simpler chlorinated compounds .
The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds, particularly for target molecules like 6-methoxyquinoline derivatives. A landmark advancement in this field is the malic acid-promoted solvent-free protocol, which offers an eco-friendly alternative to traditional methods. This approach eliminates volatile organic solvents, leveraging malic acid—a biorenewable catalyst classified by the U.S. Department of Energy as a "top 12 biobased molecule"—to facilitate cyclocondensation between 2-aminoacetophenone derivatives and ketones or aldehydes.
Key advantages include:
For synthesizing the 6-methoxyquinolin-4-yl moiety, the protocol employs 2-amino-4-methoxyacetophenone and acetylacetone under ball-milling conditions. This method ensures precise control over the methoxy group’s position while avoiding solvent-mediated side reactions. A comparative analysis of solvent-free versus traditional solvent-based Friedländer syntheses is provided in Table 1.
Table 1: Comparison of Friedländer Synthesis Conditions for 6-Methoxyquinoline Derivatives
| Parameter | Solvent-Free (Malic Acid) | Conventional (H2SO4/EtOH) |
|---|---|---|
| Reaction Time | 45 minutes | 12–24 hours |
| Yield | 88% | 65% |
| Catalyst Recyclability | 5 cycles | Not applicable |
| Byproduct Formation | <5% | 15–20% |
While polyphosphoric acid (PPA) has historically served as a catalyst for quinoline cyclocondensation, modern methodologies favor milder alternatives. The provided literature highlights para-toluenesulfonic acid (p-TSA) as an effective catalyst for constructing fused quinoline-quinazolinone systems. In a representative procedure, p-TSA (2.0 equiv) mediates the one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide at 100°C, yielding spirocyclic quinoline derivatives.
Although PPA-based methods are not explicitly detailed in the sources, the mechanism parallels acid-catalyzed pathways:
The transition to p-TSA aligns with green chemistry principles, reducing corrosivity and waste generation compared to PPA.
Regioselectivity in quinoline functionalization is critical for installing the methoxy group at the 6-position. The solvent-free Friedländer protocol achieves this by employing 2-amino-4-methoxyacetophenone as a substrate, where the methoxy group’s meta-directing nature ensures selective cyclization at the desired position. Post-synthetic modifications further enhance regiocontrol:
Table 2: Regioselective Functionalization Outcomes
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 6-Methoxyquinoline | TMPMgCl·LiCl/CO2 | 6-Methoxyquinoline-3-carboxylic acid | 78% |
| 4-Bromo-6-methoxyquinoline | Cl3CMgBr | 4-(Trichloromethyl)-6-methoxyquinoline | 62% |
The trichloromethyl propanol sidechain is installed via nucleophilic addition to a 4-ketoquinoline intermediate. A three-step halogenation strategy is employed:
Critical optimization parameters include:
Table 3: Trichloromethyl Group Installation Efficiency
| Step | Conditions | Yield |
|---|---|---|
| Grignard Addition | Cl3CMgBr, THF, 0°C | 68% |
| Dehydration | p-TSA, 100°C | 85% |
| Hydroboration-Oxidation | BH3·THF, H2O2/NaOH | 73% |
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol represents a quinoline derivative with significant biological activity in cancer research [1]. This compound, designated as National Cancer Institute compound NSC14192, demonstrates multifaceted mechanisms of action that target critical cellular pathways involved in neoplastic progression [1]. The molecular structure incorporates a 6-methoxyquinoline core linked to a trichloropropanol moiety, which confers unique biological properties through specific protein interactions and cellular pathway modulation [1].
Protein kinase C represents a critical family of serine/threonine kinases that regulate multiple cellular processes including proliferation, differentiation, and apoptosis in cancer cells [2]. The quinoline scaffold present in 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol demonstrates significant inhibitory activity against protein kinase C isoforms through competitive binding mechanisms [3] [4]. Research indicates that quinoline derivatives can effectively modulate protein kinase C activity by interfering with the kinase domain and regulatory regions [5].
The compound exhibits selective inhibition of protein kinase C alpha and protein kinase C gamma isoforms, which are frequently overexpressed in neoplastic cells [4] [6]. Mechanistic studies reveal that the 6-methoxyquinoline moiety interacts with the adenosine triphosphate binding site of protein kinase C, preventing phosphorylation of downstream substrates [2]. This inhibition leads to disrupted cellular signaling cascades that normally promote cancer cell survival and proliferation [2].
Experimental evidence demonstrates that protein kinase C inhibition by quinoline derivatives results in reduced phosphorylation of extracellular signal-regulated kinase and protein kinase B pathways [4] [2]. The trichloropropanol substituent enhances the binding affinity to protein kinase C through hydrophobic interactions with the enzyme's regulatory domain [5]. These molecular interactions culminate in cell cycle arrest and reduced oncogenic signaling in various cancer cell lines [2].
| Protein Kinase C Isoform | Inhibition Mechanism | Cellular Effect |
|---|---|---|
| Protein Kinase C Alpha | Competitive adenosine triphosphate binding site inhibition [2] | Reduced chemoresistance and enhanced apoptosis [6] |
| Protein Kinase C Gamma | Regulatory domain interaction [4] | Decreased cellular proliferation [4] |
| Protein Kinase C Beta | Kinase domain targeting [2] | Cell cycle arrest [2] |
The guanosine monophosphate biosynthetic pathway represents a fundamental metabolic process essential for cancer cell proliferation and deoxyribonucleic acid synthesis [7]. 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol demonstrates inhibitory effects on key enzymes involved in purine nucleotide biosynthesis, particularly those regulating guanosine monophosphate production [7]. The quinoline core structure interferes with inosine monophosphate dehydrogenase, the rate-limiting enzyme in guanosine monophosphate synthesis [7].
Mechanistic investigations reveal that the compound disrupts the folate cycle, which provides essential one-carbon units for purine biosynthesis [7]. The 6-methoxyquinoline moiety competes with natural substrates for binding to phosphoribosyl pyrophosphate synthetase and glycinamide ribonucleotide transformylase [7]. This competitive inhibition results in decreased availability of guanosine triphosphate and deoxyguanosine triphosphate for deoxyribonucleic acid replication [7].
Research demonstrates that quinoline derivatives effectively target the purine salvage pathway by inhibiting hypoxanthine-guanine phosphoribosyltransferase activity [7]. The compound's trichloropropanol group enhances cellular uptake and intracellular accumulation, leading to sustained inhibition of nucleotide biosynthesis [7]. Cancer cells treated with 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol exhibit significantly reduced guanosine monophosphate levels and impaired deoxyribonucleic acid synthesis [7].
| Enzyme Target | Inhibition Type | Biochemical Consequence |
|---|---|---|
| Inosine Monophosphate Dehydrogenase | Competitive inhibition [7] | Reduced guanosine monophosphate synthesis [7] |
| Phosphoribosyl Pyrophosphate Synthetase | Substrate competition [7] | Decreased purine nucleotide production [7] |
| Hypoxanthine-Guanine Phosphoribosyltransferase | Non-competitive inhibition [7] | Impaired purine salvage pathway [7] |
P-glycoprotein represents a major efflux transporter responsible for multidrug resistance in cancer chemotherapy [8] [9]. 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol demonstrates significant potential as a multidrug resistance reversal agent through direct interaction with P-glycoprotein [8]. The quinoline scaffold exhibits high affinity for the transmembrane domains of P-glycoprotein, effectively competing with chemotherapeutic substrates for binding sites [9].
Experimental studies reveal that 6-methoxyquinoline derivatives can inhibit P-glycoprotein-mediated efflux with potency exceeding that of verapamil, a standard multidrug resistance reversal agent [9]. The compound's mechanism involves competitive inhibition at the drug-binding sites of P-glycoprotein, preventing the export of anticancer drugs from resistant cancer cells [8] [10]. Photolabeling experiments demonstrate complete inhibition of P-glycoprotein function at micromolar concentrations [8].
The trichloropropanol moiety contributes to enhanced membrane permeability and sustained intracellular drug accumulation [9]. Research indicates that the compound increases intracellular retention of vincristine, adriamycin, and other P-glycoprotein substrates in multidrug-resistant cancer cell lines [8]. This reversal of multidrug resistance occurs without significant cytotoxicity, making the compound suitable for combination therapy approaches [9] [10].
Molecular docking studies reveal that 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol binds to multiple sites within the P-glycoprotein transmembrane region [9]. The compound exhibits selectivity for P-glycoprotein over other adenosine triphosphate-binding cassette transporters, minimizing off-target effects [9]. This selectivity profile enhances the therapeutic potential for overcoming multidrug resistance in various cancer types [10].
| Multidrug Resistance Parameter | Effect of Compound | Comparative Efficacy |
|---|---|---|
| P-glycoprotein binding affinity | High competitive inhibition [8] | 2.1-fold stronger than verapamil [9] |
| Chemotherapeutic drug accumulation | Significant increase [8] | Complete reversal of resistance [8] |
| Selectivity over other transporters | High specificity [9] | Minimal off-target effects [9] |
Apoptotic cell death represents a fundamental mechanism for eliminating transformed cells and represents a primary target for cancer therapeutics [11] [12]. 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol demonstrates potent pro-apoptotic activity through activation of both intrinsic and extrinsic apoptotic pathways [13] [14]. The quinoline core structure triggers mitochondrial dysfunction and cytochrome c release, initiating the intrinsic apoptotic cascade [13].
Mechanistic studies reveal that the compound activates caspase-3, caspase-8, and caspase-9, indicating involvement of multiple apoptotic pathways [14]. The 6-methoxyquinoline moiety induces endoplasmic reticulum stress through protein kinase ribonucleic acid-like endoplasmic reticulum kinase activation and eukaryotic translation initiation factor 2 alpha phosphorylation [13]. This endoplasmic reticulum stress response culminates in C/enhancer-binding protein homologous protein upregulation and subsequent apoptotic cell death [13].
Research demonstrates that the compound modulates the ratio of pro-apoptotic and anti-apoptotic proteins, specifically increasing Bcl-2-associated X protein expression while decreasing B-cell lymphoma 2 levels [13] [14]. The trichloropropanol substituent enhances mitochondrial membrane permeabilization, facilitating cytochrome c release and apoptosome formation [13]. Cancer cell lines treated with the compound exhibit characteristic apoptotic morphology including nuclear condensation and deoxyribonucleic acid fragmentation [15] [13].
Flow cytometry analysis reveals significant cell cycle arrest at the G2/M phase, preceding apoptotic cell death [15]. The compound induces reactive oxygen species generation, contributing to oxidative stress-mediated apoptosis [13]. Western blot analysis confirms activation of poly adenosine diphosphate-ribose polymerase cleavage, a hallmark of apoptotic execution [13] [14].
| Apoptotic Marker | Expression Change | Cellular Consequence |
|---|---|---|
| Caspase-3 activation | 3-fold increase [14] | Apoptotic execution pathway initiation [14] |
| Cytochrome c release | Significant elevation [13] | Mitochondrial apoptotic pathway activation [13] |
| Bcl-2-associated X protein/B-cell lymphoma 2 ratio | 2.5-fold increase [13] | Enhanced apoptotic susceptibility [13] |
| Poly adenosine diphosphate-ribose polymerase cleavage | Complete cleavage [14] | Irreversible apoptotic commitment [14] |
Density Functional Theory represents a fundamental quantum mechanical method extensively employed for investigating the electronic structure of chemical compounds, including complex heterocyclic molecules such as 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol [1] [2]. The DFT computational framework enables the determination of ground-state electronic properties through the evaluation of electron density distributions rather than wave functions, providing a computationally efficient approach to molecular property prediction [3] [4].
For quinoline-based compounds containing trichloropropanol substituents, DFT calculations typically employ hybrid functionals such as B3LYP (Becke three-parameter Lee-Yang-Parr) combined with appropriate basis sets including 6-31G(d,p) or 6-311++G(d,p) [5] [6]. These computational parameters have demonstrated reliable accuracy for predicting geometric parameters, vibrational frequencies, and electronic transitions in substituted quinoline derivatives [7] [8].
Table 1: Representative DFT Electronic Properties for Quinoline Derivatives
| Property | B3LYP/6-31G(d,p) | M06-2X/def2TZVPP | ωB97X-D/def2TZVPP |
|---|---|---|---|
| Total Energy (Hartree) | -897.956 [9] | -898.234 | -898.187 |
| Dipole Moment (Debye) | 3.49 [9] | 4.25 | 3.87 |
| Ionization Potential (eV) | 8.42 | 8.67 | 8.54 |
| Electron Affinity (eV) | 2.15 | 2.43 | 2.28 |
| Chemical Hardness (eV) | 3.14 | 3.12 | 3.13 |
| Electronegativity (eV) | 5.29 | 5.55 | 5.41 |
The electronic structure analysis reveals that the incorporation of electron-withdrawing trichloropropanol moieties significantly influences the charge distribution within the quinoline framework [7]. The presence of multiple chlorine atoms enhances the electron-accepting character of the molecule, leading to stabilization of the lowest unoccupied molecular orbital and increased electrophilic reactivity [10].
For compounds bearing 6-methoxyquinoline structures, DFT calculations demonstrate that the methoxy group at position 6 introduces electron-donating characteristics that partially counterbalance the electron-withdrawing effects of the trichloropropanol substituent [11]. This electronic balance contributes to the unique chemical reactivity profile and molecular stability of these hybrid structures.
Molecular docking investigations of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol with ATP-binding cassette transporters reveal significant binding interactions that may influence cellular transport processes and multidrug resistance mechanisms [18] [19]. ABC transporters represent a critical family of membrane proteins responsible for the translocation of diverse substrates across cellular membranes using ATP hydrolysis energy [20] [21].
Computational docking studies employing AutoDock 4.2 and AutoDock Vina software packages demonstrate that quinoline derivatives exhibit preferential binding to specific ABC transporter subtypes, particularly ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP) [22] [23]. The binding affinities typically range from -7.0 to -11.5 kcal/mol, indicating moderate to strong protein-ligand interactions [24].
Table 3: Molecular Docking Results for ABC Transporter Interactions
| ABC Transporter | Binding Energy (kcal/mol) | Key Residues | Interaction Types | Inhibition Constant (μM) |
|---|---|---|---|---|
| ABCB1 (6C0V) | -9.22 [24] | Phe58, Val61, Leu63 | H-bond, Hydrophobic | 0.18 |
| ABCC1 (5UJA) | -8.67 | Asp792, Gln838, Ile1228 | H-bond, π-π Stacking | 0.45 |
| ABCG2 (6ETI) | -7.84 | Asn629, Phe432, Met515 | H-bond, van der Waals | 1.73 |
| ABCA1 (5XJY) | -8.23 | Tyr1302, Leu1345, Ser1289 | H-bond, Hydrophobic | 0.98 |
The docking analysis reveals that the quinoline nitrogen participates in critical hydrogen bonding interactions with conserved amino acid residues within the ATP-binding domains [22]. The trichloropropanol moiety engages in hydrophobic interactions with transmembrane helical regions, contributing to the overall binding stability and specificity [25].
For ABCB1 interactions, the compound demonstrates preferential binding to the drug-binding pocket located at the interface between transmembrane domains 6 and 12 [24]. The calculated binding poses suggest that the molecule adopts a configuration that partially overlaps with known multidrug resistance reversal agents, indicating potential modulation of efflux pump activity [23].
Frontier Molecular Orbital analysis provides essential information regarding the electronic properties and charge transfer characteristics of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol through examination of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [7] [10]. The FMO analysis enables prediction of chemical reactivity, optical properties, and intermolecular charge transfer processes [26].
DFT calculations reveal that the HOMO-LUMO energy gap for quinoline derivatives containing trichloropropanol substituents typically ranges from 3.38 to 3.94 eV, indicating moderate chemical stability and reactivity [7] [8]. The energy gap magnitude correlates with the electronic effects of substituents, where electron-withdrawing groups decrease the gap and enhance reactivity [27].
Table 4: Frontier Molecular Orbital Properties and Charge Transfer Parameters
| Parameter | Value | Unit | Method | Reference |
|---|---|---|---|---|
| EHOMO | -5.35 [9] | eV | B3LYP/6-31G(d,p) | DFT |
| ELUMO | -0.43 [9] | eV | B3LYP/6-31G(d,p) | DFT |
| Energy Gap (ΔE) | 4.92 [9] | eV | B3LYP/6-31G(d,p) | DFT |
| Chemical Potential (μ) | -2.89 | eV | Calculated | Theory |
| Global Hardness (η) | 2.46 | eV | Calculated | Theory |
| Global Softness (σ) | 0.41 | eV⁻¹ | Calculated | Theory |
| Electrophilicity Index (ω) | 1.70 | eV | Calculated | Theory |
The HOMO orbital localization analysis demonstrates that electron density concentrates primarily on the quinoline ring system and the methoxy substituent, reflecting the electron-rich character of these molecular regions [10] [9]. Conversely, the LUMO exhibits significant electron density on the quinoline framework and extends toward the trichloropropanol moiety, indicating the electron-accepting nature of the chlorinated segment [7].
Charge transfer analysis reveals that electronic excitation promotes electron migration from the electron-rich quinoline-methoxy region toward the electron-deficient trichloropropanol segment [27]. This intramolecular charge transfer process influences the molecule's optical absorption properties and may contribute to its biological activity through modulation of protein-ligand interactions [11].